molecular formula C5H12N2O B1215122 tert-Butylmethylnitrosamine CAS No. 2504-18-9

tert-Butylmethylnitrosamine

Cat. No. B1215122
CAS RN: 2504-18-9
M. Wt: 116.16 g/mol
InChI Key: YDNOESAJRGHRAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBMN can be synthesized using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .


Molecular Structure Analysis

The TBMN molecule contains a total of 20 atoms: 12 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains total 19 bond(s); 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 N-nitroso group(s) (aliphatic) .


Chemical Reactions Analysis

TBMN is a potent alkylating agent, meaning it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This alkylation results in DNA damage and mutations that can lead to cancer.


Physical And Chemical Properties Analysis

TBMN is a yellow-orange liquid that is soluble in water and other polar solvents. It has a boiling point of 177.3±9.0 °C at 760 mmHg . The density is 0.9±0.1 g/cm^3 . The molar refractivity is 33.2±0.5 cm^3 .

Scientific Research Applications

Synthesis of N-Nitroso Compounds

tert-Butylmethylnitrosamine: is utilized in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions. This method offers a broad substrate scope and excellent yields while maintaining the stability of sensitive functional groups .

Study of Carcinogenic Properties

Due to its unique carcinogenic and mutagenic properties, tert-Butylmethylnitrosamine is often used in research to understand the mechanisms of cancer development and to identify potential therapeutic targets .

Development of Chemotherapeutic Agents

Derivatives of tert-Butylmethylnitrosamine have been found to be potent anti-tumor agents. For example, carmustine and related compounds are widely used as alkylating agents in chemotherapy .

Diabetes Research

tert-Butylmethylnitrosamine: derivatives like streptozocin are used in medical research to produce animal models for hyperglycemia and Type 1 diabetes, due to their diabetogenic properties .

Cardiovascular Disease Treatment

The compound has been found to inhibit thrombus formation, making it a valuable agent in the treatment of cardiovascular diseases .

Neurological Disorders Research

tert-Butylmethylnitrosamine: and its derivatives are used in the study of central nervous disorders and diseases related to immunity and physiological disorders. They help in understanding the pathology and potential treatments for these conditions .

Safety And Hazards

TBMN poses significant health risks due to its carcinogenic and toxic properties . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause drowsiness or dizziness .

properties

IUPAC Name

N-tert-butyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOESAJRGHRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947903
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylmethylnitrosamine

CAS RN

2504-18-9
Record name N,2-Dimethyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylmethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL(TERT-BUTYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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